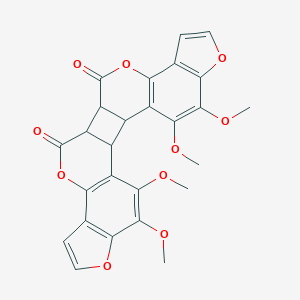
Moellendorffilin
Übersicht
Beschreibung
Moellendorffilin is a naturally occurring compound found in certain Chinese medicinal plants. It is known for its potent anticancer activity and acts as a kinase inhibitor, blocking the activity of proteins involved in cancer cell growth and survival . This compound has also been detected in human urine after the consumption of traditional Chinese medicines containing the parent compound .
Wissenschaftliche Forschungsanwendungen
Moellendorffilin has a wide range of scientific research applications:
Chemistry: It is used as a model compound in various chemical reactions to study reaction mechanisms and pathways.
Biology: this compound is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Due to its anticancer properties, this compound is being researched for its potential use in cancer treatment.
Wirkmechanismus
Target of Action
Moellendorffiline, also known as Moellendorffilin, primarily targets the enzyme α-glucosidase . This enzyme plays a crucial role in the digestive system, catalyzing the digestion of starch by hydrolyzing the α-1,4-glucoside linkages .
Mode of Action
Moellendorffiline exhibits significant inhibitory activity against α-glucosidase . By inhibiting this enzyme, the digestion of carbohydrates is significantly decreased, which can help regulate postprandial blood glucose levels in diabetes patients .
Biochemical Pathways
The primary biochemical pathway affected by Moellendorffiline is the carbohydrate digestion pathway . By inhibiting α-glucosidase, Moellendorffiline disrupts the normal digestion of carbohydrates, leading to a decrease in postprandial blood glucose levels .
Result of Action
The inhibition of α-glucosidase by Moellendorffiline leads to a decrease in the digestion of carbohydrates, resulting in the regulation of postprandial blood glucose levels . This makes Moellendorffiline a potential therapeutic agent for managing blood glucose levels in diabetes patients .
Biochemische Analyse
Biochemical Properties
Moellendorffiline has been shown to interact with various enzymes and proteins. It has been reported to exhibit α-glucosidase inhibitory activity . This suggests that Moellendorffiline may interact with the enzyme α-glucosidase, potentially inhibiting its function .
Cellular Effects
Moellendorffiline has been found to have various effects on cells. It has been reported to have antioxidant potential . This suggests that Moellendorffiline may play a role in cellular processes related to oxidative stress, potentially helping to protect cells from damage caused by reactive oxygen species .
Molecular Mechanism
Its α-glucosidase inhibitory activity suggests that it may bind to the enzyme α-glucosidase, inhibiting its function . This could lead to changes in the metabolism of certain carbohydrates within the cell .
Metabolic Pathways
Moellendorffiline is likely involved in various metabolic pathways. It has been suggested that oxidation and glucuronide conjugation might be the main metabolic pathways of methoxyfuranocoumarins, a group that includes Moellendorffiline .
Vorbereitungsmethoden
The preparation of Moellendorffilin involves the reaction of methyl benzoate with sodium hydroxide to produce benzoic acid and methanol salts. These salts are then acidified to obtain this compound . This method is relatively simple and commonly used in laboratory settings.
Analyse Chemischer Reaktionen
Moellendorffilin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced to form simpler compounds.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions vary based on the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Moellendorffilin is similar to other natural products found in Chinese medicinal plants, such as heratomin, xanthotoxin, isobergapten, bergapten, pimpinellin, isopimpinellin, and sphondin . this compound stands out due to its significant anticancer activity and its ability to induce apoptosis in tumor cells . This makes it a unique and valuable compound for scientific research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
4,5,24,25-tetramethoxy-7,12,17,22-tetraoxaheptacyclo[13.11.0.02,14.03,11.06,10.018,26.019,23]hexacosa-3(11),4,6(10),8,18(26),19(23),20,24-octaene-13,16-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20O10/c1-29-21-15-11-12-14(13(11)25(27)35-17(15)9-5-7-33-19(9)23(21)31-3)26(28)36-18-10-6-8-34-20(10)24(32-4)22(30-2)16(12)18/h5-8,11-14H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRROJPIKHKKOOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=CO2)C3=C1C4C5C(C4C(=O)O3)C(=O)OC6=C5C(=C(C7=C6C=CO7)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20909329 | |
| Record name | 11,12,13,14-Tetramethoxy-5a,5b,12b,12c-tetrahydrobisfuro[3',2':3,4]benzo[1,2-e:1,2-e']cyclobuta[1,2-c:4,3-c']dipyran-5,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20909329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105099-87-4 | |
| Record name | Moellendorffiline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105099874 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11,12,13,14-Tetramethoxy-5a,5b,12b,12c-tetrahydrobisfuro[3',2':3,4]benzo[1,2-e:1,2-e']cyclobuta[1,2-c:4,3-c']dipyran-5,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20909329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the antibacterial activity of Moellendorffilin and against which bacteria is it effective?
A1: Research indicates that this compound exhibits significant antibacterial activity against several bacterial species. Specifically, it has demonstrated efficacy against Staphylococcus aureus, Bacillus cereus, Pseudomonas aeruginosa, and Salmonella enteritidis [].
Q2: What is the source of this compound, and how potent is it compared to other antibacterial compounds identified in the same study?
A2: this compound was isolated from the n-hexane extract of Heracleum persicum roots []. Among the eight furanocoumarins identified in this plant, this compound exhibited superior antibacterial activity. Its potency, measured by Minimum Inhibitory Concentration (MIC), was notably higher than other compounds against the tested bacteria, highlighting its potential as a potent antibacterial agent [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


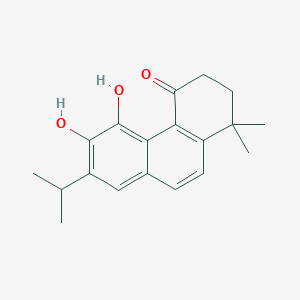
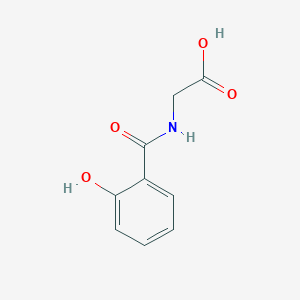
![6,22-Dihydroxy-2-methyl-18-oxa-16-azahexacyclo[17.2.1.03,12.05,10.013,21.016,20]docosa-1(21),3(12),5(10),6,8-pentaene-4,11,17-trione](/img/structure/B18664.png)
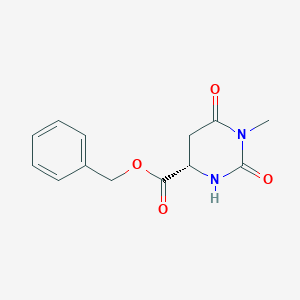
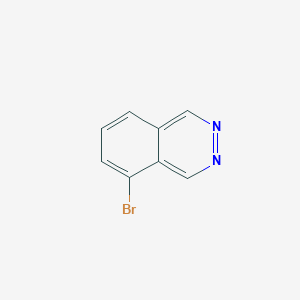
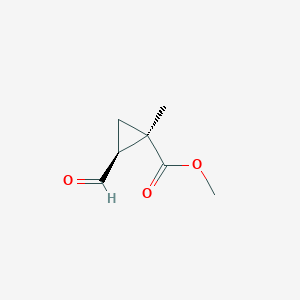

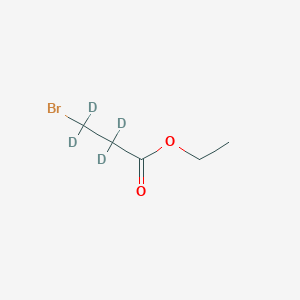
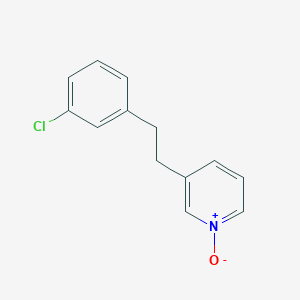

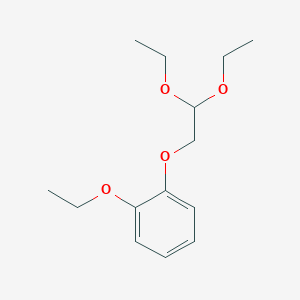
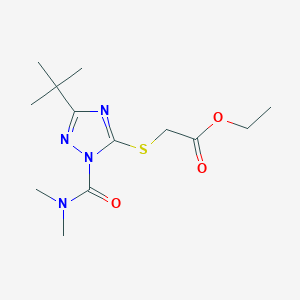

![1-[4-(7-Methoxy-2,2-dimethyl-3-phenylchromen-4-yl)phenoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol](/img/structure/B18702.png)
